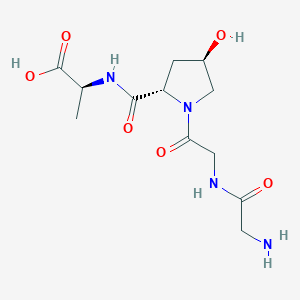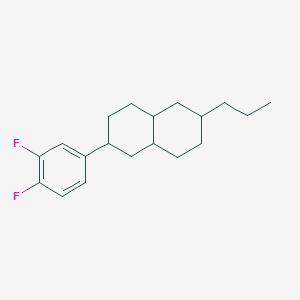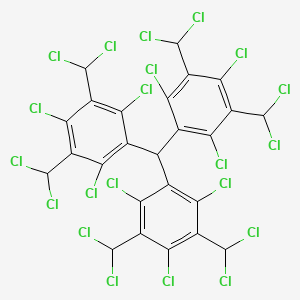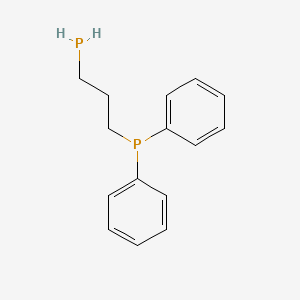![molecular formula C12H14N2O2S B12578242 1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]butan-2-one CAS No. 194923-15-4](/img/structure/B12578242.png)
1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]butan-2-one is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of alkaline alcoholic solutions or acetonitrile as solvents .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives, including 1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]butan-2-one, often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]butan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or alcohols .
Scientific Research Applications
1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]butan-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]butan-2-one involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with biopolymers in living systems, allowing them to exert various biological effects . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]butan-2-one can be compared with other benzimidazole derivatives, such as:
2-(1-hydroxyethyl)benzimidazole: Known for its antimicrobial properties.
1-(1H-benzimidazol-2-yl)-3-(substituted)-2-propen-1-one: Studied for its anticancer activity.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
CAS No. |
194923-15-4 |
|---|---|
Molecular Formula |
C12H14N2O2S |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]butan-2-one |
InChI |
InChI=1S/C12H14N2O2S/c1-3-8(15)7-17-12-13-10-5-4-9(16-2)6-11(10)14-12/h4-6H,3,7H2,1-2H3,(H,13,14) |
InChI Key |
XYVYHVLDHGWOGL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CSC1=NC2=C(N1)C=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3'-O-Benzyl-3-[(benzyloxy)methyl]thymidine](/img/structure/B12578163.png)
![N-[(Dodecylamino)methyl]-N'-(hydroxymethyl)urea](/img/structure/B12578170.png)



![1,3-Dithiolo[4,5-f]benzothiazole(9CI)](/img/structure/B12578197.png)

![3,3-Bis[4-(diethylamino)-2-ethoxyphenyl]-2-benzofuran-1(3H)-one](/img/structure/B12578203.png)



![Pyrazino[2,3-f][1,10]phenanthroline-2-carboxylic acid, methyl ester](/img/structure/B12578247.png)

